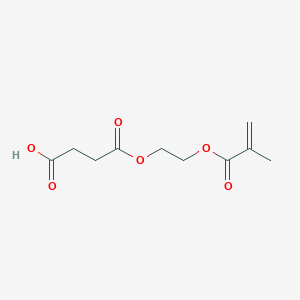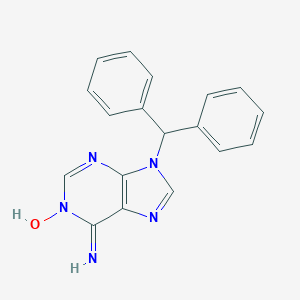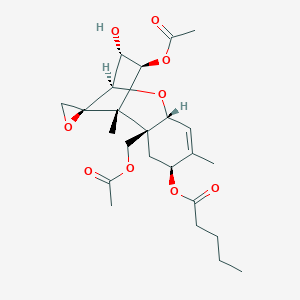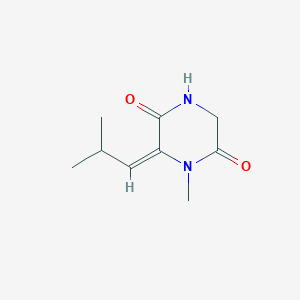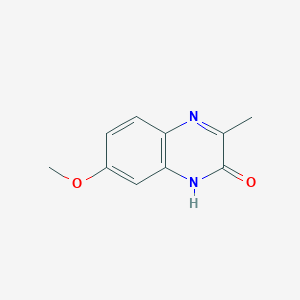
2,3-ビス(2,4,5-トリメチル-3-チエニル)マレイン酸無水物
概要
説明
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride is a photochromic compound known for its ability to undergo reversible changes in molecular structure upon exposure to light. This compound is part of the diarylethene family, which is characterized by its high thermal stability and significant photochromic properties .
科学的研究の応用
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride has several scientific research applications:
Chemistry: It is used as a photochromic dye in the study of light-induced molecular changes.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular switch in various biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is used in the development of optical data storage devices and other photonic materials.
作用機序
Mode of Action
It has been suggested that due to the aromaticity of the thienyl rings, the open-ring form of the compound is thermodynamically more stable than the closed-ring form . This could potentially influence its interaction with biological targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C to avoid decomposition . Furthermore, the rate of interconversion between different conformations of the compound may decrease at low temperatures .
準備方法
The synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride typically involves the reaction of 2,4,5-trimethyl-3-thienyl with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to achieve a high purity level .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced purification techniques such as column chromatography .
化学反応の分析
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the thienyl groups is replaced by another functional group under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride is unique among diarylethene derivatives due to its high thermal stability and significant photochromic properties. Similar compounds include:
- 1,2-Bis(2,4,5-trimethyl-3-thienyl)ethene
- 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
These compounds share similar photochromic properties but differ in their thermal stability and the specific conditions required for their photo-induced reactions .
特性
IUPAC Name |
3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYDHJQJXVIYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464218 | |
| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112440-47-8 | |
| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride (MTMA) unique in terms of its photochromic behavior?
A: Unlike many photochromic compounds, MTMA exhibits thermally irreversible photochromism. [] This means that once the compound undergoes photocyclization upon UV irradiation, it doesn't revert back to its open-ring form spontaneously even with heat. This property is attributed to the specific energy landscape of its ground and excited states. []
Q2: How does the structure of MTMA influence its photochromic properties?
A: Theoretical investigations using semi-empirical molecular orbital methods reveal that MTMA exists in different conformations. [] The open-ring form has both parallel and anti-parallel conformations, but only the anti-parallel conformation is responsible for the photochromic cyclization. [] This highlights the importance of conformational restrictions in determining the photochemical behavior of MTMA.
Q3: Does the surrounding environment impact the photochromic efficiency of MTMA?
A: Yes, the efficiency of MTMA's photochromic reaction is significantly influenced by its environment. For instance, while MTMA exhibits high photochromic efficiency in solution, its crystalline form shows no photochromism. [] Interestingly, when incorporated into a polymer matrix, the efficiency becomes dependent on the glass transition temperature (Tg) and polarity of the polymer. [] This sensitivity to the surrounding environment suggests potential applications in stimuli-responsive materials.
Q4: Are there any strategies to enhance the photochromic properties of MTMA?
A: Yes, incorporating MTMA as a ligand with transition metals can significantly impact its photochromic behavior. Research shows that complexing MTMA with Zinc (Zn2+) or Ruthenium (Ru2+) ions leads to improved photochromic properties in solution compared to the free ligand or its complex with Cobalt (Co2+). [] This suggests that careful selection of metal ions can be used to fine-tune the photochromic response of MTMA-based systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


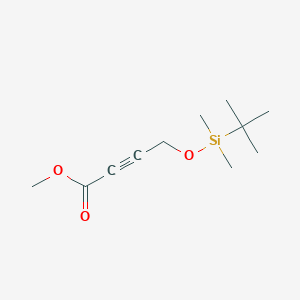
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)

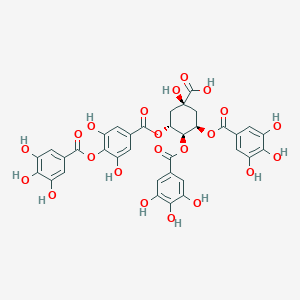

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
